molecular formula C7H7BrN2O B14846718 4-Bromo-2-cyclopropoxypyrimidine

4-Bromo-2-cyclopropoxypyrimidine

Cat. No.: B14846718
M. Wt: 215.05 g/mol
InChI Key: AIIOPFSONUTHAC-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropoxypyrimidine is a heterocyclic organic compound featuring a bromine atom and a cyclopropoxy group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropoxypyrimidine typically involves the bromination of a pyrimidine precursor. One common method includes the reaction of 2-cyclopropoxypyrimidine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclopropoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-cyclopropoxy-4-aminopyrimidine .

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 2-Bromo-4-cyclopropoxypyrimidine
  • 4-Chloro-2-cyclopropoxypyrimidine
  • 4-Bromo-2-methoxypyrimidine

Comparison: 4-Bromo-2-cyclopropoxypyrimidine is unique due to the presence of both a bromine atom and a cyclopropoxy group, which confer distinct reactivity and properties compared to its analogs. For instance, the bromine atom allows for selective substitution reactions, while the cyclopropoxy group can influence the compound’s electronic characteristics .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

4-bromo-2-cyclopropyloxypyrimidine

InChI

InChI=1S/C7H7BrN2O/c8-6-3-4-9-7(10-6)11-5-1-2-5/h3-5H,1-2H2

InChI Key

AIIOPFSONUTHAC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=CC(=N2)Br

Origin of Product

United States

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